4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Description
Historical Development of Thienopyrimidine Chemistry
The development of thienopyrimidine chemistry has experienced significant advancement over the past decade, with particular acceleration in synthetic methodology development during the most recent five-year period. These compounds have garnered substantial attention in the literature primarily due to their structural relationship with naturally occurring purine bases such as adenine and guanine. The historical progression of thienopyrimidine research has been characterized by the development of increasingly sophisticated synthetic approaches, including tandem cyclization reactions, one-pot multi-component reactions, and microwave-assisted synthesis techniques.
The evolution of thienopyrimidine chemistry has been driven by the recognition that these heterocyclic systems provide an adaptive platform for designing potent pharmaceutical agents. Early research focused on basic synthetic methodologies, while contemporary investigations have expanded to include detailed structure-activity relationship studies and mechanistic investigations. The development of synthetic pathways has traditionally involved either the construction of the pyrimidine ring from thiophene derivatives or the formation of the thiophene ring from pyrimidine analogs.
Research efforts have consistently demonstrated that thienopyrimidines exhibit exceptional bioactivity across multiple therapeutic areas. The synthetic strategies employed in thienopyrimidine chemistry have evolved to incorporate modern catalytic methods, including the Thorpe-Ziegler cyclization and the Gewald reaction, which have enabled the preparation of diverse polysubstituted derivatives. These methodological advances have facilitated the systematic exploration of structure-activity relationships and the optimization of biological properties.
The historical trajectory of thienopyrimidine research has been marked by the successful translation of synthetic innovations into practical pharmaceutical applications. Multiple thienopyrimidine-based compounds have progressed through clinical development, with several achieving market approval for various therapeutic indications. This success has further motivated research groups to explore novel synthetic approaches and to investigate previously unexplored regions of thienopyrimidine chemical space.
Nomenclature and Structural Classification
The nomenclature of thienopyrimidine compounds follows systematic International Union of Pure and Applied Chemistry conventions, with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine representing a complex heterocyclic structure incorporating multiple ring systems. The compound's systematic name reflects the presence of a thieno[2,3-d]pyrimidine core scaffold substituted at position 4 with a 3,5-dimethyl-1H-pyrazol-1-yl group and at position 5 with a phenyl substituent.
Considering the fusion pattern between pyrimidine and thiophene rings, three distinct thienopyrimidine isomers can be obtained: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. The target compound belongs to the thieno[2,3-d]pyrimidine class, characterized by the specific fusion pattern where the thiophene sulfur atom occupies a defined position relative to the pyrimidine nitrogen atoms.
The molecular formula of this compound is C₁₇H₁₄N₄S, with a molecular weight of 306.4 grams per mole. The International Chemical Identifier (InChI) representation is InChI=1S/C17H14N4S/c1-11-8-12(2)21(20-11)16-15-14(13-6-4-3-5-7-13)9-22-17(15)19-10-18-16/h3-10H,1-2H3, providing a standardized description of the molecular connectivity.
The compound can be represented using Simplified Molecular Input Line Entry System notation as CC1=CC(=NN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C, which provides a linear textual representation of the molecular structure. This notation system facilitates database searching and computational analysis of the compound's structural features.
Position of Compound Within Heterocyclic Chemistry
This compound occupies a distinctive position within heterocyclic chemistry as a representative of multiply-fused ring systems containing both sulfur and nitrogen heteroatoms. The compound exemplifies the complexity achievable through the strategic combination of established heterocyclic motifs, specifically the integration of pyrazole and thienopyrimidine frameworks.
Heterocyclic compounds are defined as structures containing atoms of at least two different elements as components of their ring systems, and the target compound incorporates nitrogen and sulfur atoms within its polycyclic architecture. The thieno[2,3-d]pyrimidine framework is recognized for its diverse biological activities, including antimicrobial and anticancer properties, while the pyrazole substitution enhances reactivity and potential interactions with biological targets.
The structural relationship between thienopyrimidines and naturally occurring purine bases represents a fundamental aspect of their position within heterocyclic chemistry. This bioisosteric relationship enables thienopyrimidine derivatives to interact with biological systems in ways that mimic or modulate natural biochemical processes. The presence of two nitrogen atoms in the heterocyclic system enables strong hydrogen bonding interactions with protein targets, particularly in the context of kinase inhibition.
The compound's position within heterocyclic chemistry is further defined by its potential for chemical modification and derivatization. The presence of multiple reactive sites allows for systematic structure-activity relationship studies and the development of focused chemical libraries. This versatility has made thienopyrimidine derivatives valuable tools for medicinal chemistry investigations across diverse therapeutic areas.
Significance in Academic Research
The significance of this compound in academic research stems from its representation of a promising scaffold for the development of bioactive compounds with diverse pharmacological properties. Research investigations have consistently demonstrated that thienopyrimidine derivatives exhibit broad-spectrum biological activities, including antibacterial, antifungal, antiparasitic, and antiviral properties.
Contemporary academic research has identified thienopyrimidines as particularly promising scaffolds for the development of kinase inhibitors with anticancer activities. The unique structural characteristics of the thienopyrimidine ring system provide an adaptive platform for designing potent anticancer agents, with several derivatives currently undergoing clinical and preclinical evaluation for cancer treatment applications. Notable examples include Olmutinib, Pictilisib, SNS-314, PF-03758309, and Fimepinostat, which highlight the substantial advantages of the thienopyrimidine scaffold in anticancer drug discovery.
Academic research has also explored the application of thienopyrimidine derivatives as inhibitors of Helicobacter pylori, addressing the growing challenge of antibiotic resistance in the treatment of bacterial infections. Structure-activity relationship studies have revealed that specific substitution patterns on the thienopyrimidine core can confer selective antimicrobial activity while maintaining acceptable cytotoxicity profiles. These investigations have demonstrated the potential for developing narrow-spectrum antimicrobial agents that could address the limitations of current broad-spectrum antibiotic therapies.
The research significance of thienopyrimidine derivatives extends to their investigation as anti-infective agents across multiple pathogen classes. Systematic studies have evaluated the efficacy of various thienopyrimidine scaffolds against parasitic, bacterial, fungal, and viral targets, revealing structure-activity relationships that guide rational drug design efforts. The ability to modulate biological activity through systematic structural modifications has made thienopyrimidines valuable chemical tools for understanding fundamental biological processes and developing targeted therapeutic interventions.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-11-8-12(2)21(20-11)16-15-14(13-6-4-3-5-7-13)9-22-17(15)19-10-18-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFQEVFOQAYMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Precursor Modification
Introducing the phenyl group at position 5 likely requires starting with a 5-phenyl-substituted thiophene. For example, methyl 2-amino-5-phenylthiophene-3-carboxylate could undergo cyclization to yield a thieno[2,3-d]pyrimidine with inherent phenyl at position 5. This approach mirrors the use of substituted thiophenes in analogous syntheses.
Regioselective Cross-Coupling
If the phenyl group is introduced post-cyclization, Suzuki-Miyaura coupling conditions must be optimized for regioselectivity. Using directing groups or modified catalysts could favor functionalization at position 5 over position 2.
Experimental Protocols and Optimization
Key Reaction Conditions
Yield Optimization
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Hydrazine Substitution : Achieves 85% yield via controlled addition of hydrazine hydrate at 0°C.
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Pyrazole Formation : Ethanol reflux (6 hours) ensures complete cyclization with acetylacetone.
Spectral Characterization and Analytical Data
All intermediates and final products are validated using IR, NMR, and mass spectrometry:
Intermediate Characterization
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine can be contextualized by comparing it to analogs with related scaffolds or substituents. Below is a detailed analysis:
Structural Analogues
Functional Comparisons
- Electronic Effects: The thieno[2,3-d]pyrimidine core in the target compound provides a conjugated π-system, enhancing electron delocalization compared to simpler pyrimidines or pyrrole derivatives (e.g., compound 19 in ). The 3,5-dimethylpyrazole group introduces electron-donating methyl substituents, which may stabilize charge interactions in biological targets .
- This could influence binding specificity in enzyme-active sites .
Research Findings
- Spectroscopic Data: While direct data for the target compound are absent, analogs like compound 19 () exhibit diagnostic 13C-NMR peaks for pyrrole (102.84 ppm) and methyl groups (10.91 ppm), suggesting similar techniques would apply for structural confirmation .
- Crystallographic Refinement : SHELXL, a widely used program for small-molecule refinement, could resolve the compound’s crystal structure, particularly its fused-ring system and substituent orientations. This is critical for understanding its intermolecular interactions .
Biological Activity
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic organic compound that belongs to the thieno[2,3-d]pyrimidine class. This compound features a pyrazole substituent at the 4-position and a phenyl group at the 5-position of the thieno[2,3-d]pyrimidine core. The structural characteristics of this compound suggest potential biological activities, particularly in cancer therapy and as a tyrosine kinase inhibitor.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 314.38 g/mol. Its structure can be represented as follows:
Anticancer Properties
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anticancer activity. Specifically, derivatives of this compound have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Key Findings:
- Inhibition of Topoisomerase II : Compounds similar to this compound have demonstrated effective inhibition of topoisomerase II in vitro.
- Cell Line Studies : In studies involving various cancer cell lines (e.g., L1210 and P388 leukemia), compounds with similar structures have shown potent antitumor activity .
Tyrosine Kinase Inhibition
The presence of the pyrazole group may enhance the compound's ability to act as a tyrosine kinase inhibitor. Tyrosine kinases are crucial in multiple signaling pathways related to cancer progression.
Mechanism of Action:
- Binding Affinity : Molecular docking studies suggest that this compound can effectively bind to the ATP-binding site of tyrosine kinases, potentially blocking their activity .
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-methylphenyl)-5-(1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine | Methyl substitution on phenyl group | Enhanced lipophilicity and potential anticancer activity |
| 4-(3-chloro-phenyl)-5-(1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine | Chlorinated phenyl group | Increased potency against certain targets |
| 4-(2-thienyl)-5-(1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine | Thienyl substitution | Different electronic properties affecting reactivity |
Case Studies
Several studies have focused on synthesizing and testing derivatives of pyrazole-containing compounds for various biological activities:
- Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory effects. Some compounds exhibited up to 85% inhibition of TNF-alpha at specific concentrations .
- Antimicrobial Properties : Studies have shown that certain pyrazole derivatives possess antimicrobial activity against strains like E. coli and S. aureus, indicating their potential application in treating bacterial infections .
Q & A
Basic: What are the standard synthetic routes for synthesizing 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine?
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, the thieno[2,3-d]pyrimidine core is constructed via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. The 3,5-dimethylpyrazole moiety is introduced via nucleophilic displacement reactions under reflux conditions using polar aprotic solvents like dimethylformamide (DMF) or dioxane. Key intermediates are characterized at each step using NMR and mass spectrometry to confirm regioselectivity .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Post-synthesis characterization employs:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 7.2–8.6 ppm for aromatic protons in DMSO-d6) .
- LC-MS : For molecular ion ([M+H]+) validation and purity assessment (e.g., m/z 357–460 range depending on derivatives) .
- IR Spectroscopy : To identify functional groups like C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR studies involve systematic substitution at the pyrazole (C-3,5 methyl groups) and phenyl (C-5) positions. For example:
- Electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring enhance antimicrobial activity but may reduce solubility .
- Piperazine or morpholine substitutions at the pyrimidine core improve receptor binding affinity in anticancer assays .
Biological testing should use standardized protocols (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) with triplicate replicates to ensure reproducibility .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains .
- Compound purity : Validate via HPLC (>95% purity) and control for hygroscopicity .
- Structural confirmation : Use X-ray crystallography (SHELXL refinement ) to rule out polymorphic or stereochemical variations. Cross-reference with independent synthetic batches .
Advanced: What crystallographic strategies validate the compound’s structure and conformation?
Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π stacking in the thieno-pyrimidine core). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. For challenging crystals, synchrotron radiation improves resolution .
Basic: What initial biological screening assays are recommended for this compound?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, A549) with normal cell controls (e.g., HEK293) .
- Enzyme inhibition : Fluorescence-based assays for kinases or topoisomerases to identify mechanistic targets .
Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized in derivatives?
- Solubility : Introduce polar groups (e.g., -OH, -COOH) or formulate as mesylate salts .
- Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorinated substituents to resist CYP450 oxidation .
- Plasma protein binding : Assess via equilibrium dialysis; reduce lipophilicity with heteroatom spacers (e.g., -O-, -NH-) .
Advanced: What computational methods support the design of derivatives with enhanced target selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., topoisomerase II ATP-binding pocket) .
- QSAR modeling : Employ Gaussian or COSMO-RS for logP and pKa predictions to balance solubility and membrane permeability .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
